molecular formula C18H17FN2O2S2 B2488418 4-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide CAS No. 894015-05-5

4-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B2488418
CAS No.: 894015-05-5
M. Wt: 376.46
InChI Key: WHXPATVYQVHNAJ-UHFFFAOYSA-N
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Description

4-Fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide is a sulfonamide derivative featuring a fluorinated benzene ring linked via an ethyl group to a substituted 1,3-thiazole moiety.

Properties

IUPAC Name

4-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2S2/c1-13-17(24-18(21-13)14-5-3-2-4-6-14)11-12-20-25(22,23)16-9-7-15(19)8-10-16/h2-10,20H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXPATVYQVHNAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)CCNS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorine Atom: This step often involves electrophilic fluorination using reagents like Selectfluor.

    Sulfonamide Formation: This is typically done by reacting the amine group with sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Particularly nucleophilic aromatic substitution due to the presence of the fluorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Materials Science: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and sulfonamide group are key functional groups that facilitate binding to these targets, potentially inhibiting or activating specific biological pathways.

Comparison with Similar Compounds

Halogen-Substituted Analogs

Key Variations : Position and type of halogen substituents on the benzene ring.

Compound Name Molecular Formula Molecular Weight Substituent(s) Key Data/Implications Reference
4-Chloro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide C₁₈H₁₇ClN₂O₂S₂ 392.916 Cl at benzene para Chloro substitution reduces electronegativity compared to fluoro, potentially altering metabolic stability and binding affinity. Higher molecular weight than fluoro analog.
2,5-Difluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide C₁₈H₁₆F₂N₂O₂S₂ 394.46 F at benzene 2,5-positions Increased electron-withdrawing effects may enhance sulfonamide acidity, affecting solubility and PK/PD properties.
4-Fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide C₁₉H₁₆F₄N₂O₂S₂ 444.47 F at 4-position; CF₃ at 3-position CF₃ group introduces steric bulk and strong electron withdrawal, potentially improving metabolic resistance but reducing bioavailability due to higher molecular weight.

Implications :

  • Fluoro vs. Chloro : Fluorine’s higher electronegativity may improve target binding via stronger hydrogen bonding, while chlorine’s larger size could enhance lipophilicity .

Thiazole Ring Modifications

Key Variations : Substituents on the thiazole ring or adjacent groups.

Compound Name Molecular Formula Molecular Weight Substituent(s) Key Data/Implications Reference
4-Fluoro-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide C₁₉H₁₉FN₂O₂S₂ 390.5 4-methylphenyl on thiazole Methyl group increases lipophilicity, potentially enhancing membrane permeability but reducing aqueous solubility.
N-{2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide C₁₉H₂₀FN₂O₃S₂ 432.5 Methoxy and methyl on benzene Methoxy’s electron-donating nature may reduce sulfonamide acidity, altering ionization and biological activity.

Implications :

  • Thiazole Substituents : Methyl or fluorophenyl groups on the thiazole can modulate steric and electronic interactions with biological targets, influencing selectivity and potency .

Spectral Data :

  • IR Spectroscopy : Absence of νC=O (~1663–1682 cm⁻¹) in triazole derivatives confirms cyclization (cf. ). For the target compound, νS=O (~1350 cm⁻¹) and νC-F (~1250 cm⁻¹) would be critical markers .
  • ¹H-NMR : Singlets for NH groups (~10–11 ppm) and aromatic protons (~7–8 ppm) would align with analogs in and , confirming structural integrity .

Biological Activity

4-Fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide (CAS No. 894015-05-5) is a complex organic compound characterized by its thiazole ring, sulfonamide group, and fluorine atom. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H17FN2O2S2\text{C}_{18}\text{H}_{17}\text{FN}_2\text{O}_2\text{S}_2

Key Properties

PropertyValue
Molecular Weight365.46 g/mol
PurityTypically 95%
SolubilitySoluble in DMSO and DMF

Biological Activity Overview

Research indicates that 4-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide exhibits significant biological activity, particularly as an inhibitor of carbonic anhydrase (CA) enzymes and in inducing apoptosis in cancer cell lines.

Enzyme Inhibition

A study highlighted the compound's inhibitory effects on carbonic anhydrase IX (CA IX), with an IC50 value ranging from 10.93 to 25.06 nM, demonstrating selectivity over carbonic anhydrase II (CA II) with IC50 values of 1.55 to 3.92 μM . This selectivity suggests potential therapeutic applications in targeting CA IX-related pathologies, including certain cancers.

Apoptosis Induction

The compound was also tested for its ability to induce apoptosis in MDA-MB-231 breast cancer cells. The results showed a dramatic increase in annexin V-FITC positive cells, indicating a significant pro-apoptotic effect with a 22-fold increase compared to control groups . This suggests that the compound could be a candidate for further development as an anticancer agent.

Case Study: Inhibition of Carbonic Anhydrases

In a comparative study involving several benzenesulfonamides, 4-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide was found to be among the most potent inhibitors of CA IX. The study utilized various concentrations of the compound to evaluate its efficacy against both CA IX and CA II, confirming its preferential inhibition of CA IX .

Experimental Design for Apoptosis Induction

An experimental design was employed to assess the apoptotic effects of the compound on MDA-MB-231 cells. The following table summarizes the findings:

TreatmentAnnexin V-FITC Positive (%)Necrotic Cells (%)
Control0.181.20
Compound (4e)22.0416.65

The data indicates that treatment with the compound significantly increases both apoptotic and necrotic cell populations compared to untreated controls.

Pharmacokinetic Considerations

Pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) are crucial for understanding the compound's potential as a therapeutic agent. Theoretical evaluations using models like SwissADME suggest favorable permeability profiles for this compound .

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